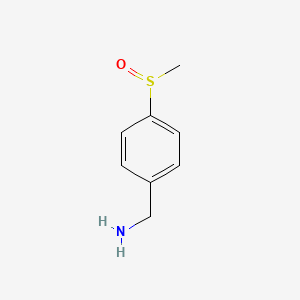

(4-Methanesulfinylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfinylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDPJXUHQXPHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organosulfur Chemistry

Organosulfur compounds are integral to numerous areas of chemical science, from pharmaceuticals to materials science. wikipedia.orgnih.gov The versatility of sulfur, with its ability to exist in various oxidation states, allows for a rich and diverse chemistry. nih.gov (4-Methanesulfinylphenyl)methanamine is a member of the sulfoxide (B87167) class of organosulfur compounds, which are characterized by a sulfinyl group (S=O) connected to two carbon atoms. The C-S bond in such compounds is longer and weaker than a C-C bond, influencing their reactivity. wikipedia.org The methanesulfinyl (or methylsulfinyl) group in the target molecule imparts specific electronic and steric properties that are of interest in synthetic design. The broader field of organosulfur chemistry encompasses a vast array of molecules, including thiols, sulfides, sulfones, and their derivatives, many of which are found in nature and are crucial for life, such as the amino acids cysteine and methionine. wikipedia.org

Significance of Chiral Sulfoxides in Stereoselective Synthesis

A key feature of (4-Methanesulfinylphenyl)methanamine is the sulfoxide (B87167) group, which is a stereogenic center. This means that if the two organic residues attached to the sulfur atom are different, the sulfoxide can exist as two enantiomers. Such chiral sulfoxides are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.govnih.gov They can be used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and are then removed. nih.gov

The synthesis of enantiomerically pure sulfoxides is a well-established field in organic chemistry, with several methods available: nih.govharvard.edu

Asymmetric oxidation of prochiral sulfides: This is a direct approach where a sulfide (B99878) is oxidized using a chiral oxidizing agent or a catalyst to produce one enantiomer of the sulfoxide preferentially. nih.govnih.gov

Transformation of diastereomerically pure sulfinates: The Andersen synthesis, a classical method, involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. nih.gov

Kinetic resolution: This involves the selective reaction of one enantiomer of a racemic sulfoxide, leaving the other enantiomer unreacted.

The development of efficient methods for preparing chiral sulfoxides remains an active area of research, driven by their utility in the synthesis of complex molecules.

Role of Functionalized Arylmethylamines As Synthetic Intermediates

The (4-Methanesulfinylphenyl)methanamine molecule also contains a primary arylmethylamine moiety. Arylmethylamines are a class of compounds that serve as valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the amine group allows for a wide range of chemical transformations, making these compounds versatile synthetic intermediates.

The synthesis of primary arylmethylamines can be challenging, but various methods have been developed, including the transamination of aromatic aldehydes. The combination of the reactive amine functionality with the chiral sulfoxide (B87167) group in this compound makes it a bifunctional molecule with potential applications in the construction of more complex, stereochemically defined structures. For instance, the amine could be acylated or used in imine formation, while the sulfoxide could direct subsequent stereoselective reactions.

Overview of Research Trajectory and Potential Academic Contributions

Strategies for Sulfinyl Group Installation

The introduction of a sulfinyl group is a pivotal step in the synthesis of this compound and related chiral sulfoxides. The primary challenge lies in controlling the stereochemistry at the sulfur atom. Researchers have developed several powerful strategies to achieve this, ranging from catalytic asymmetric oxidation of precursor sulfides to methods involving the formation of carbon-sulfur bonds using specific sulfur reagents.

Asymmetric Oxidation of Prochiral Sulfides

The most direct route to chiral sulfoxides is the asymmetric oxidation of their corresponding prochiral sulfides. This transformation has been the subject of extensive research, leading to the development of metal-catalyzed, organocatalytic, biocatalytic, and photoredox methods that offer varying degrees of enantioselectivity and efficiency.

Transition metal complexes are widely employed as catalysts for the asymmetric oxidation of sulfides. These methods often involve the coordination of the sulfide (B99878) to a chiral metal center, where a controlled oxygen transfer from an oxidant occurs.

Titanium-based catalysts, particularly those modified with chiral ligands like diethyl tartrate (Kagan-Sharpless type oxidation), are effective for the asymmetric oxidation of aryl alkyl sulfides. acs.orggoogle.com For instance, the oxidation of methyl p-tolyl sulfide using a titanium/diethyl tartrate system can yield the corresponding sulfoxide with high enantioselectivity. acs.org However, a common challenge is the overoxidation of the sulfoxide to the sulfone, which can be mitigated by careful control of reaction conditions and catalyst structure. acs.org Studies combining experimental work and theoretical calculations have been conducted to understand the reaction mechanism, suggesting that the stereochemical outcome is influenced by the formation of specific intermediates where the sulfide coordinates to the metal center before oxidation. researchgate.netnih.gov

Other metals, such as vanadium, manganese, and cobalt, have also been utilized in sulfoxidation catalysis. wikipedia.org Chiral salen complexes, which are tetradentate ligands, can be combined with metals like manganese or cobalt to catalyze the asymmetric epoxidation of alkenes and have been adapted for sulfoxidation reactions. wikipedia.org For example, chiral vanadium-salen complexes have been used for the asymmetric oxidation of sulfides to sulfoxides with organic hydroperoxides. wikipedia.org The choice of metal, ligand, and oxidant is crucial for achieving high yields and enantiomeric excess (ee). researchgate.netnih.gov

| Catalyst System | Sulfide Substrate Type | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Ti(O-i-Pr)₄ / Diethyl Tartrate | Aryl Alkyl Sulfides | Cumene Hydroperoxide | Classic Kagan-Sharpless conditions; can achieve high ee but may lead to overoxidation. | acs.orggoogle.com |

| Chiral Titanium Salan Complexes | Thioanisole | Cumene Hydroperoxide / H₂O₂ | Modest selectivity observed; N-H salan complexes show better chiral induction than N-Me counterparts. | researchgate.net |

| Hf(IV) Aminotriphenolate Complexes | Methyl-p-tolyl sulfide | Peroxides | Exhibits faster kinetics compared to Titanium analogs, but may favor sulfone formation. | researchgate.net |

| Chiral Vanadium-Salen Complexes | General Sulfides | Organic Hydroperoxides | Effective for asymmetric oxidation, demonstrating the versatility of salen ligands. | wikipedia.org |

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. In the context of sulfoxidation, chiral organic molecules are used to catalyze the enantioselective transfer of an oxygen atom to the sulfide.

The first organocatalytic synthesis of (R)-modafinil, an analog of this compound, has been reported using various chiral organocatalysts with hydrogen peroxide (H₂O₂) as a green oxidant. dntb.gov.uamdpi.com Catalysts such as chiral BINOL-phosphates and fructose-derived ketones (Shi catalysts) have been successfully applied. dntb.gov.uamdpi.com These reactions can achieve excellent yields, although the enantioselectivities can be modest. mdpi.com For example, a biomimetic system using iron(III) chloride with a dipeptide-based chiral ligand yielded (R)-modafinil with a 24% ee. mdpi.com

Proline and its derivatives have also been explored as organocatalysts for various asymmetric transformations. organic-chemistry.orgrsc.org While highly effective for reactions like Mannich and aldol additions, their direct application to the sulfoxidation of substrates like 4-(methylthio)benzylamine (B1349970) requires specific adaptation to achieve high enantioselectivity. organic-chemistry.org Another approach involves the use of chiral organoiodine(V) compounds, which can oxidize ortho-alkylphenols with significant asymmetric induction, suggesting their potential for asymmetric sulfoxidation as well. nih.gov

| Organocatalyst | Target Molecule/Substrate | Oxidant | Reported Performance | Reference |

|---|---|---|---|---|

| Chiral BINOL-Phosphate | (R)-Modafinil | H₂O₂ | Yields >99%, ee up to 23%. | mdpi.com |

| Fructose-Derived Ketone (Shi Catalyst) | (R)-Modafinil | H₂O₂ | Demonstrated as a viable organocatalyst for this transformation. | dntb.gov.ua |

| FeCl₃ / Dipeptide-Based Ligand | (R)-Modafinil | H₂O₂ | Biomimetic approach; 75% yield, 24% ee. | mdpi.com |

| Chiral 2-(o-Iodoxyphenyl)-Oxazolines | o-Alkylphenols (Oxidative Dimerization) | Self-oxidant (Iodine V) | Achieved up to 77% ee in oxidative dearomatization, showing potential for sulfur oxidation. | nih.gov |

Biocatalysis offers a highly selective and environmentally benign route to chiral sulfoxides. Enzymes, particularly monooxygenases, can catalyze the oxidation of sulfides with exceptional enantioselectivity under mild conditions.

The synthesis of armodafinil, the (R)-enantiomer of modafinil, provides a key example of this approach. google.com Engineered, non-naturally occurring polypeptides derived from cyclohexanone (B45756) monooxygenases (CHMOs) have been developed to catalyze the asymmetric oxidation of the precursor sulfide, 2-(benzhydrylthio)acetic acid, to its (R)-sulfoxide. google.com The wild-type CHMO from Acinetobacter sp. typically produces the (S)-sulfoxide, highlighting the necessity of protein engineering to reverse the enantioselectivity and improve activity for industrial-scale processes. google.com These engineered biocatalysts are effective in converting the substrate to the desired (R)-sulfoxide intermediate with high enantiomeric excess.

| Enzyme Type | Substrate | Product | Key Advancement | Reference |

|---|---|---|---|---|

| Engineered Cyclohexanone Monooxygenase (CHMO) | Benzhydryl-thioacetic acid | (R)-2-(benzhydrylsulfinyl)acetic acid | Non-naturally occurring polypeptides developed for high enantiomeric excess of the (R)-enantiomer, an intermediate for armodafinil. | google.com |

| Wild-Type CHMO (Acinetobacter sp.) | 4-tolyl-sulfide | (S)-4-tolyl-sulfoxide | Shows natural preference for the (S)-enantiomer, serving as a baseline for engineering efforts. | google.com |

Visible-light photoredox catalysis has recently gained prominence as a mild and sustainable method for organic synthesis. This approach has been successfully applied to the oxidation of sulfides to sulfoxides. rsc.orgrsc.org These reactions typically use a photocatalyst that, upon light absorption, initiates an energy or electron transfer process, ultimately leading to the oxidation of the sulfide by an oxidant, often molecular oxygen from the air. rsc.orgbohrium.com

A variety of photocatalysts, such as anthraquinone (B42736) and tetra-O-acetylriboflavin, have been shown to be effective. rsc.orgresearchgate.net The reaction conditions, including the choice of solvent, light source wavelength, and catalyst loading, can be tuned to optimize the yield and selectivity for the sulfoxide, often avoiding overoxidation to the sulfone. rsc.orgresearchgate.net For instance, catalyst-free protocols using specific UV wavelengths (370 nm) have been developed, as well as methods using very low catalyst loadings (0.05 mol%) under visible light irradiation. rsc.org This methodology is noted for its broad functional group tolerance and scalability, including implementation in microreactor-based flow systems. rsc.org While these methods are powerful for sulfoxide synthesis, achieving high enantioselectivity generally requires the use of chiral photocatalysts or additives, an area of ongoing research.

| Photocatalyst | Oxidant | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Anthraquinone | Aerobic O₂ | CFL lamps or 427 nm LED | Low catalyst loading (0.05–0.5 mol%); efficient and sustainable. | rsc.org |

| None (Catalyst-Free) | Aerobic O₂ | 370 nm LED | Green, catalyst-free protocol demonstrating the role of light energy. | rsc.org |

| Tetra-O-acetylriboflavin | Aerobic O₂ | Blue Light | Highly chemoselective, avoiding overoxidation to sulfones. | researchgate.net |

| fac-Ir(ppy)₃ | - | Visible Light | Used for the deoxygenation of sulfoxides to sulfides, illustrating the reversible nature of photoredox sulfur chemistry. | acs.org |

Sulfenate Anion Chemistry in Carbon-Sulfur Bond Formation

An alternative to the oxidation of pre-formed sulfides is the construction of the sulfoxide moiety through carbon-sulfur bond formation. This can be achieved using sulfenate anions (RSO⁻) as key intermediates. tandfonline.com Sulfenate anions are the conjugate bases of sulfenic acids and are potent sulfur nucleophiles. tandfonline.comresearchgate.net

| Sulfenate Anion Source | Electrophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| β-Sulfinyl Acrylate Esters | Alkyl Halides (e.g., Benzyl (B1604629) Bromide) | Alkyl/Aryl Sulfoxides | Sulfenate anions are liberated via nucleophilic attack and trapped by an electrophile. | researchgate.net |

| Sulfoxide Reagent + Grignard Reagent | Alkyl Halides / Aryl Halides (with Pd catalyst) | Diaryl or Alkyl Aryl Sulfoxides | A modular, one-pot, three-component synthesis strategy. | researchgate.netnih.gov |

| Arenesulfenate Anions | Chiral Boc-protected β-amino iodides | Chiral β-Amino Sulfoxides | Stereoselective substitution is achieved through precoordination of the counterion. | researchgate.net |

Construction of the Methanamine Moiety

The introduction of the aminomethyl group (—CH₂NH₂) onto the (4-methanesulfinyl)phenyl core is the second critical phase of the synthesis. This is typically accomplished by the chemical transformation of a suitable functional group, such as an aldehyde, nitrile, or alkyl halide.

Reductive amination is a highly effective and widely used one-pot method for forming amines from carbonyl compounds. researchgate.netmasterorganicchemistry.com To synthesize this compound, this reaction would start from 4-(Methylsulfinyl)benzaldehyde. lookchem.com

The process involves two key steps performed in a single reaction vessel:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine or iminium ion. masterorganicchemistry.com

In Situ Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorientjchem.org NaBH₃CN is particularly useful as it is mild enough to not reduce the starting aldehyde but is effective at reducing the intermediate iminium ion. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone | Ammonia / Ammonium Salt | Sodium Borohydride (NaBH₄) | Cost-effective and common; may require pH control. | researchgate.netorientjchem.org |

| Aldehyde or Ketone | Ammonia / Ammonium Salt | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Aldehyde or Ketone | Ammonia / Ammonium Salt | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and effective alternative to NaBH₃CN, avoiding cyanide. | masterorganicchemistry.com |

An alternative pathway to the methanamine moiety is the reduction of a benzonitrile (B105546) or benzamide (B126) functional group. The required starting materials would be 4-(methylsulfinyl)benzonitrile (B2641378) or 4-(methylsulfinyl)benzamide.

The nitrile group (—C≡N) can be completely reduced to a primary amine group (—CH₂NH₂) using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation can also be employed, although it may require harsh conditions.

Similarly, a primary amide (—CONH₂) can be reduced to the corresponding primary amine (—CH₂NH₂) using LiAlH₄. This reaction effectively removes the carbonyl oxygen atom, converting the C=O bond into a CH₂ group.

This synthetic route begins with a (4-methanesulfinyl)phenyl precursor that already contains an activated methyl group, such as 4-(halomethyl)phenyl methyl sulfoxide (e.g., where the halo group is Cl or Br). The primary amine can then be installed via a nucleophilic substitution reaction.

A direct reaction with ammonia can lead to mixtures of primary, secondary, and tertiary amines due to over-alkylation. masterorganicchemistry.com To avoid this, the Gabriel synthesis is a preferred method. This procedure involves:

Reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. The phthalimide anion acts as an ammonia surrogate.

Cleavage of the phthalimide group, typically through hydrazinolysis (using hydrazine, N₂H₄) or acidic/basic hydrolysis, to release the desired primary amine cleanly.

This two-step sequence provides a reliable method for converting an alkyl halide into a primary amine without the complication of multiple alkylations.

Hofmann and Curtius Rearrangements for Primary Amine Synthesis

The Hofmann and Curtius rearrangements are classic yet powerful methods for the synthesis of primary amines from carboxylic acid derivatives, involving a one-carbon degradation of the starting material. numberanalytics.comtcichemicals.com Both reactions proceed through an isocyanate intermediate, which can then be hydrolyzed to yield the desired primary amine. wikipedia.orglibretexts.org Their application to the synthesis of this compound would typically start from a precursor where the carbon framework is already established.

For the Hofmann rearrangement , the required starting material would be (4-methanesulfinylphenyl)acetamide. This amide reacts with bromine or another halogen in the presence of a strong base, like sodium hydroxide. numberanalytics.comwikipedia.org The reaction mechanism involves the initial formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate as the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. masterorganicchemistry.com Subsequent hydrolysis of the isocyanate intermediate yields this compound and carbon dioxide. wikipedia.org

The Curtius rearrangement offers an alternative route, starting from a carboxylic acid derivative such as (4-methanesulfinylphenyl)acetic acid. nih.gov This acid is first converted into an acyl azide (B81097). The acyl azide then undergoes thermal or photochemical decomposition, losing nitrogen gas to form the isocyanate intermediate in a concerted process where the R-group migrates to the nitrogen. wikipedia.org A significant advantage of the Curtius rearrangement is the complete retention of configuration at the migrating carbon. nih.gov The isocyanate is subsequently trapped by a nucleophile. Hydrolysis with water yields the primary amine, while reaction with alcohols like tert-butanol (B103910) or benzyl alcohol can form Boc- or Cbz-protected amines, respectively, which are valuable for further synthetic steps. wikipedia.orgcommonorganicchemistry.com

Table 1: Comparison of Hofmann and Curtius Rearrangements for Arylmethanamine Synthesis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide (e.g., Ar-CH₂CONH₂) | Carboxylic Acid derivative (e.g., Ar-CH₂CO₂H) |

| Key Reagents | Br₂ or NaOCl, NaOH | Azide source (e.g., DPPA, NaN₃), Heat or UV light |

| Key Intermediate | Isocyanate (Ar-CH₂NCO) | Isocyanate (Ar-CH₂NCO) |

| Key Byproducts | CO₂, NaBr, H₂O | N₂ gas |

| Stereochemistry | Retention of configuration of the migrating group | Retention of configuration of the migrating group nih.gov |

| Scope & Limitations | Harsh basic conditions may not be suitable for sensitive substrates. | Acyl azides can be explosive and must be handled with care; milder one-pot procedures have been developed. nih.gov |

Convergent and Divergent Synthetic Routes

A divergent synthesis , in contrast, starts from a central core molecule that is successively elaborated. wikipedia.org This strategy is highly effective for creating a library of related compounds from a common intermediate. wikipedia.org A synthetic plan for the target molecule could begin with a simple, commercially available precursor like 4-methylanisole (B47524) or 4-methylthiophenol. Different reaction pathways could then be applied to this single starting material to produce this compound and a variety of its analogs with different oxidation states of sulfur or varied substituents on the amine or aromatic ring.

Sequential Functionalization of the Aromatic Ring

The introduction of the methanesulfinyl and aminomethyl groups onto the benzene (B151609) ring in the correct 1,4- (para) relationship requires careful planning, known as sequential functionalization. The order of introduction is dictated by the directing effects of the substituents.

A plausible synthetic sequence could start with 4-methylthiobenzaldehyde. The methylthio group (-SMe) is an ortho-, para-directing group, facilitating the initial synthesis of this precursor. The aldehyde can then be converted to the aminomethyl group via reductive amination. The final step would be the selective oxidation of the sulfide to the sulfoxide.

Alternatively, one could start with a toluene (B28343) derivative. acs.orgacs.org For example, functionalizing toluene to introduce a methylthio group at the para position would be a key step. Subsequent benzylic bromination followed by substitution with an amine equivalent (e.g., via Gabriel synthesis or azide displacement and reduction) would install the aminomethyl group. libretexts.org The final step, again, would be the controlled oxidation of the sulfide. The sequence of these steps is critical to avoid unwanted side reactions and ensure the desired regiochemistry. For instance, the amino group is a strong activating group for electrophilic aromatic substitution, which would need to be considered if functionalization were to occur after its introduction. numberanalytics.com

Integration of Sulfoxidation and Amine Formation Steps

A central challenge in the synthesis of this compound is the integration of the sulfoxidation and amine formation steps. The primary amine is a nucleophilic and potentially oxidizable functional group, while the sulfide-to-sulfoxide transformation requires an oxidizing agent. researchgate.net Performing the oxidation in the presence of an unprotected primary amine could lead to undesired side reactions.

To circumvent this, a common strategy is to use a protecting group for the amine. For example, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. These groups are generally stable to the conditions required for selective sulfoxidation. A typical sequence would be:

Introduction of a protected amine precursor (e.g., a Boc-protected aminomethyl group) onto the aromatic ring containing the methylthio group.

Selective oxidation of the sulfide to the sulfoxide using a controlled oxidizing agent.

Deprotection of the amine to yield the final product.

The choice of oxidizing agent is critical for this step. Reagents such as hydrogen peroxide (often with a catalyst), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone® are commonly used. nih.govresearchgate.net Conditions must be carefully controlled to prevent over-oxidation of the sulfoxide to the corresponding sulfone. tandfonline.comorganic-chemistry.org

Chemo- and Regioselectivity in Complex System Synthesis

Achieving high chemo- and regioselectivity is paramount in any multi-step synthesis of a complex molecule.

Regioselectivity refers to the control of the position of functionalization. In this case, the para-arrangement of the two substituents is required. This is typically achieved by starting with a pre-functionalized para-substituted raw material (e.g., 4-chlorotoluene (B122035) or p-toluidine) and exploiting the inherent ortho-, para-directing effects of the substituents during subsequent reactions. nih.govnih.gov For instance, methods for the directed C-H amination of arenes have advanced significantly, although controlling regioselectivity remains a challenge without a directing group. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of others. This is particularly relevant in the oxidation step. The selective oxidation of a thioether to a sulfoxide without affecting other potentially sensitive groups (like a protected amine) and without over-oxidizing to a sulfone is a well-studied but delicate transformation. nih.govresearchgate.net The choice of oxidant and reaction conditions (temperature, solvent, stoichiometry) is crucial for success.

Table 2: Examples of Reagents for Selective Thioether Oxidation

| Oxidizing Agent/System | Typical Conditions | Chemoselectivity Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., TS-1, H-ZSM5); solvent-free conditions possible. researchgate.net | Can be highly selective. Over-oxidation to sulfone is a common side reaction if conditions are not controlled. researchgate.net |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or alcoholic solvents, often at room temperature. | A versatile and often highly selective reagent for forming sulfoxides from sulfides. nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), often at low temperatures. | Highly effective, but over-oxidation is possible with excess m-CPBA or higher temperatures. |

| Metal-based Catalysts (e.g., Mn, Fe) | Various, including electrochemical methods or with co-oxidants like H₂O₂. tandfonline.comorganic-chemistry.org | Can offer high selectivity and catalytic turnover, preventing over-oxidation. organic-chemistry.org |

| Selectfluor® | H₂O as oxygen source, ambient temperature. | Provides sulfoxides in high yields with short reaction times. organic-chemistry.org |

Intrinsic Chirality of the Sulfinyl Group

The sulfinyl group is characterized by a tetrahedral sulfur atom with a lone pair of electrons, an oxygen atom, and two different carbon substituents. acs.orgnih.gov This arrangement results in a stereogenic center at the sulfur atom, leading to the existence of enantiomers. acs.orgnih.gov Unlike the planar nature of carbonyl groups, the non-planar geometry of the sulfinyl group makes it a valuable chiral auxiliary and a component of chiral ligands in asymmetric synthesis. acs.orgwiley-vch.dethieme-connect.com The stability of the sulfinyl group to racemization under normal conditions ensures that its chirality is maintained throughout synthetic transformations. illinois.edu The distinct steric and electronic environment created by the chiral sulfinyl moiety plays a pivotal role in inducing asymmetry in chemical reactions. illinois.eduresearchgate.net

Enantioselective Synthesis Strategies for this compound

The synthesis of enantiomerically pure or enriched this compound and related chiral sulfoxides is a significant area of research. wiley-vch.detandfonline.com Key strategies include the use of chiral auxiliaries, the design of specific chiral ligands, and the application of asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wiley-vch.deillinois.edu In the context of sulfoxide synthesis, a common approach involves the reaction of a prochiral sulfide with a chiral oxidizing agent or the use of a chiral precursor that already contains the desired stereochemistry. wiley-vch.de

One of the foundational methods in the synthesis of chiral sulfoxides is the Andersen method, which utilizes diastereomerically pure sulfinates derived from chiral alcohols like (-)-menthol. illinois.edu Nucleophilic substitution on the sulfur atom of the sulfinate with an organometallic reagent proceeds with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide. illinois.edu While this method is widely used, it has limitations. illinois.edu

Modern approaches have expanded the repertoire of chiral auxiliaries. For instance, N-sulfinyloxazolidinones, derived from readily available amino alcohols, have been employed as effective chiral auxiliaries. acs.org These auxiliaries can direct the stereoselective transformation of various prochiral substrates to afford chiral sulfoxides with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to yield the desired enantiomerically enriched product.

A notable development is the use of tunable amino indanol oxathiazolidine-based auxiliaries, which have been successfully applied in the synthesis of various chiral compounds. illinois.edu This approach offers the flexibility to modify the auxiliary structure to optimize stereoselectivity for a particular transformation. illinois.edu

Table 1: Examples of Chiral Auxiliaries in Sulfoxide Synthesis

| Chiral Auxiliary | Precursor | Key Feature |

| (-)-Menthol | Menthyl p-toluenesulfinate | Crystalline diastereomers are separable. illinois.edu |

| N-Sulfinyloxazolidinones | Amino alcohols | High diastereoselectivity in various reactions. acs.org |

| Amino indanol oxathiazolidine | Amino indanol | Tunable structure for optimized stereocontrol. illinois.edu |

Chiral sulfoxides, including structures related to this compound, have emerged as a versatile class of ligands for asymmetric catalysis. researchgate.netnih.gov The proximity of the chiral sulfur atom to the metal center and the ability of the sulfoxide to coordinate through either the sulfur or oxygen atom provide distinct advantages over traditional ligand scaffolds. researchgate.netnih.gov

The development of chiral sulfoxide ligands has a rich history, with ongoing efforts to design new and more effective ligand architectures. nih.govnih.gov These ligands have been successfully applied in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions. nih.govrsc.org

A novel class of P,N-sulfinyl imine ligands, where chirality is solely at the sulfur atom, has been shown to be highly effective in palladium-catalyzed allylic alkylation, achieving high enantioselectivity. nih.gov The design of such ligands often involves the incorporation of the sulfinyl group into a bidentate or tridentate framework to create a well-defined and rigid coordination environment around the metal center. This rigidity is crucial for effective stereochemical communication and high levels of asymmetric induction.

Furthermore, metal-containing Schiff base/sulfoxide ligands have been developed for palladium(II)-catalyzed asymmetric intramolecular allylic C–H amination reactions. acs.org The ability to tune the electronic and steric properties of these ligands by varying the metal in the Schiff base component allows for the optimization of both reactivity and selectivity. acs.org

Table 2: Applications of Chiral Sulfoxide-Derived Ligands

| Ligand Type | Metal | Reaction | Enantioselectivity (ee/er) |

| P,N-Sulfinyl Imine | Palladium | Allylic Alkylation | 94% ee nih.gov |

| Schiff Base/Sulfoxide | Palladium(II) | Allylic C-H Amination | up to 91:9 er acs.org |

Asymmetric catalysis provides a more atom-economical and efficient route to enantiomerically pure compounds compared to the use of stoichiometric chiral auxiliaries. wiley-vch.de In the realm of sulfoxide synthesis, the enantioselective oxidation of prochiral sulfides is a prominent strategy. wiley-vch.deacs.org

Various catalytic systems have been developed for this purpose, often employing a transition metal complex with a chiral ligand. acs.orgwiley-vch.de For example, titanium and vanadium complexes with chiral ligands have been successfully used to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. acs.org

More recently, organocatalysis has emerged as a powerful tool in asymmetric synthesis. thieme-connect.com Chiral organocatalysts have been utilized for the enantioselective alkylation of sulfinate anions, providing an alternative route to enantioenriched sulfoxides. thieme-connect.com For instance, halogenated pentanidiums have been employed as phase-transfer catalysts for this transformation. thieme-connect.com

Furthermore, palladium- and nickel-catalyzed cross-coupling reactions of sulfinate anions with various electrophiles have been developed. thieme-connect.com The use of chiral phosphine (B1218219) ligands, such as JosiPhos, in these reactions has enabled the synthesis of diaryl sulfoxides with excellent enantioselectivities. thieme-connect.com These catalytic methods offer a broad substrate scope and good functional group tolerance, making them valuable tools for the synthesis of a wide range of chiral sulfinyl compounds.

Chiral Resolution Techniques

Chiral resolution is a classical yet still widely practiced method for separating a racemic mixture into its individual enantiomers. wikipedia.org For compounds like this compound, which possess a basic amino group, diastereomeric salt formation is a particularly relevant technique.

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgunchainedlabs.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgunchainedlabs.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.org The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined through empirical screening. unchainedlabs.comntnu.no The process can be laborious and depends on the unpredictable nature of crystallization. wikipedia.org

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the separation of sulfoxide enantiomers. nih.gov The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These complexes have different energies of formation and stability, leading to different retention times and, thus, separation. sigmaaldrich.com

For sulfoxide-containing drugs, polysaccharide-based CSPs are particularly effective. google.commdpi.com These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer robust and versatile platforms for enantioseparation. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the carbamate groups of the polysaccharide derivatives. researchgate.netnih.gov

The enantiomers of Modafinil, for example, have been successfully resolved using various polysaccharide-based columns. A patent for the large-scale separation of Modafinil enantiomers specifies the use of derivatized polysaccharide CSPs, including those from the amylosic and cellulosic classes. google.com Similarly, studies on other chiral sulfoxides have demonstrated excellent separation on columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). mdpi.com

The choice of mobile phase is critical for optimizing separation. Both normal-phase (e.g., n-hexane/ethanol) and reversed-phase conditions can be employed. mdpi.com For instance, the enantioseparation of Modafinil has been achieved on a beta-cyclodextrin (B164692) column using gradient elution with UV detection. nih.gov The selection between different modes depends on the specific analyte and the CSP, with parameters like the type of organic modifier, additives, and flow rate being adjusted to maximize resolution. researchgate.net

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemate. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.org

Enzymatic kinetic resolution is particularly advantageous due to the high stereoselectivity of enzymes. For chiral sulfoxides, reductases have proven to be highly effective. Research has identified a homologue of methionine sulfoxide reductase B (MsrB) that demonstrates high enantioselectivity for a variety of aryl, heteroaromatic, and alkyl sulfoxides. rsc.org This enzyme selectively reduces the (R)-sulfoxide to the corresponding sulfide, leaving the (S)-sulfoxide unreacted. This method has been used to produce various (S)-sulfoxides with high enantiomeric excess (92–99% ee) and yields approaching the theoretical maximum of 50%. rsc.org

An enantiocomplementary approach utilizes the enzyme DMSO reductase (DmsABC) from E. coli, which can be employed for the kinetic resolution of chiral sulfoxides by preferentially reducing the (S)-enantiomer. rsc.org The combination of enzymes like MsrA (which reduces (S)-sulfoxides) and DmsABC provides a toolkit for accessing either the (R)- or (S)-enantiomer of a target sulfoxide. rsc.org

Racemization for Enantiomer Recycling

A major limitation of conventional kinetic resolution is that the maximum yield for a single enantiomer is 50%. To overcome this, kinetic resolution is often combined with in-situ racemization of the unwanted enantiomer in a process known as Dynamic Kinetic Resolution (DKR). In DKR, the slow-reacting enantiomer is continuously converted back into the racemate, allowing the chiral catalyst to theoretically convert 100% of the starting material into a single enantiomeric product.

This process requires a catalyst that can racemize the starting material under conditions compatible with the enzymatic resolution. For example, chemoenzymatic DKR of secondary alcohols often pairs a lipase (B570770) (for the resolution step) with a ruthenium-based catalyst (for the racemization step). wikipedia.org

In the context of chiral sulfoxides like this compound, a DKR process would involve the enzymatic resolution (e.g., using liMsrB to consume the R-enantiomer) running concurrently with a catalyst that racemizes the remaining S-enantiomer back to the racemate. While this is a powerful synthetic strategy, specific racemization catalysts and protocols readily applicable to aryl methyl sulfoxides under mild, enzyme-compatible conditions are not extensively detailed in the reviewed literature. The development of such a system would be a key step in creating an economically efficient synthesis of a single enantiomer.

Determination of Enantiomeric Purity in Research Samples

Accurately determining the enantiomeric purity, or enantiomeric excess (% ee), of a sample is critical in stereoselective synthesis and for regulatory purposes. nih.govmdpi.com For chiral sulfoxides, the two most common high-level techniques are NMR spectroscopy with chiral auxiliaries and chiral chromatography.

NMR-Based Chiral Derivatization Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are non-mirror images and thus have distinct NMR spectra. This is achieved by reacting the analyte with a single enantiomer of a Chiral Derivatizing Agent (CDA) to form a covalent bond, or by mixing it with a Chiral Solvating Agent (CSA), which forms non-covalent diastereomeric complexes. nih.govacs.org

For sulfoxides, CSAs are often effective. The enantiomers of the analyte and the CSA form diastereomeric complexes with different association constants and geometries, leading to observable chemical shift differences (ΔΔδ) for the protons near the stereocenter. acs.org A study screening CSAs for various functional groups found that the Whelk-O reagent was particularly effective for differentiating sulfoxide enantiomers. nih.gov

Alternatively, a chiral derivatization protocol can be used. For sulfinamides, which are structurally related to sulfoxides, a three-component protocol involving a 2-formylphenylboronic acid and an enantiopure diol (like pinanediol) has been developed. acs.org This reaction forms diastereomeric sulfiniminoboronate esters that show clear separation of key signals in both ¹H and ¹⁹F NMR spectra, allowing for precise determination of the diastereomeric (and thus enantiomeric) ratio. acs.org A similar strategy could be adapted for primary amines like this compound.

Chiral Chromatography for Enantiomeric Excess Measurement

Chiral HPLC is the most widely used method for determining enantiomeric excess due to its accuracy, reproducibility, and high resolution. nih.govnih.gov As described in section 3.3.2, a chiral stationary phase separates the two enantiomers, which are then detected as they elute from the column, typically by UV absorbance.

The output is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks (A₁ and A₂) using the formula:

% ee = |(A₁ - A₂) / (A₁ + A₂)| × 100

For a method to be validated for purity analysis, it must demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks. This ensures that the integration of the peak areas is accurate, which is especially important when one enantiomer is present as a minor impurity. nih.govnih.gov For example, in the quality control of Armodafinil ((R)-Modafinil), methods are validated to detect and quantify the (S)-enantiomer as an impurity. nih.govopenaccessjournals.com

Table 3: Illustrative example of data from a chiral HPLC analysis used to calculate the enantiomeric excess of a research sample.

Mechanistic Studies of Sulfoxide Transformations

Stereochemical Course of Sulfoxidation and Reduction Reactions

The synthesis of enantiopure sulfoxides is a significant area of research, with stereoselective oxidation of sulfides and kinetic resolution of racemic sulfoxides being the primary methods. While direct studies on this compound are not extensively documented, the stereochemical outcomes of such reactions can be inferred from studies on analogous aryl methyl sulfoxides.

Stereoselective oxidation of prochiral sulfides to sulfoxides can be achieved using chiral reagents or catalysts. metu.edu.tr For instance, the oxidation of sulfides using chiral N-chloramines has been shown to produce enantioenriched sulfoxides, with the transfer of chirality occurring via the transfer of a chlorine atom to the sulfur. metu.edu.tr Computational studies suggest that the mechanism can proceed through an anion pair intermediate or an SN2-type chlorine transfer, depending on the structure of the N-chloramine. metu.edu.tr Furthermore, biocatalytic systems, such as those employing cytochrome P450 monooxygenases, have demonstrated high enantioselectivity in the oxidation of thiochromanone derivatives. acs.org

Conversely, the stereoselective reduction of racemic sulfoxides offers another route to obtaining enantiomerically enriched compounds. This is often accomplished through kinetic resolution, where one enantiomer is preferentially reduced. almacgroup.com Methionine sulfoxide reductases (MsrA and MsrB) are enzymes known to catalyze the stereospecific reduction of sulfoxides. frontiersin.org MsrA enzymes typically reduce (S)-sulfoxides, leaving behind the (R)-enantiomer, while MsrB enzymes show the opposite selectivity. frontiersin.org For example, MsrA from Pichia alcaliphila (paMsrA) has been used for the asymmetric reductive resolution of various aryl methyl/ethyl sulfoxides, yielding the (R)-sulfoxides with high enantiomeric excess (up to 99% ee) and at high substrate concentrations. frontiersin.org Similarly, DMSO reductase from Rhodobacter capsulatus has been utilized for the enantioselective reduction of racemic aryl methyl sulfoxides, where the (S)-enantiomer is reduced more rapidly, leading to the enrichment of the (R)-isomer. researchgate.net

The following table summarizes the kinetic resolution of various racemic aryl methyl sulfoxides using different biocatalytic systems.

| Racemic Sulfoxide | Biocatalyst | Enriched Enantiomer | Enantiomeric Excess (ee) | Reference |

| Methyl p-tolyl sulfoxide | DMSO Reductase | R | High | researchgate.net |

| Methyl phenyl sulfoxide | DMSO Reductase | R | High | researchgate.net |

| Various aryl methyl/ethyl sulfoxides | paMsrA | R | up to 99% | frontiersin.org |

| Alkyl aryl sulfoxides | akMsrB | S | 93-98% | frontiersin.org |

Photoracemization of chiral sulfoxides is also a known process, facilitated by photosensitizers, which can be relevant in the context of deracemization strategies. nih.govacs.org

Electronic and Steric Influences on Sulfinyl Reactivity

The sulfinyl group is a moderately electron-withdrawing group, influencing the reactivity of the aromatic ring and the benzylamine (B48309) moiety. Its electronic effect is primarily inductive. researchgate.net The presence of electron-withdrawing substituents on the phenyl ring of an aryl methyl sulfone (a related sulfur-containing group) has been shown to increase the acidity of the benzylic protons, indicating an electron-withdrawing effect. researchgate.net Conversely, electron-donating groups decrease this acidity. researchgate.net This suggests that the methanesulfinyl group in this compound will influence the basicity and nucleophilicity of the amine group.

Steric hindrance can play a significant role in reactions involving the sulfoxide or adjacent groups. youtube.com In nucleophilic substitution reactions, bulky groups near the reaction center can impede the approach of the nucleophile, slowing down or preventing the reaction. youtube.com While the methylsulfinyl group itself is not exceptionally large, its presence, along with the substitution pattern on the aromatic ring, can influence the accessibility of the amine group and the sulfoxide's sulfur atom to reagents. For instance, in the synthesis of aryl sulfoxides via Friedel-Crafts reactions, steric interactions can strongly disfavor attack at the ortho positions of the aromatic ring. nih.gov

Reactivity of the Primary Benzylamine Moiety

The primary benzylamine group in this compound is a versatile functional group, capable of participating in a wide range of reactions as a nucleophile.

Nucleophilic Reactivity in Condensation and Addition Reactions (e.g., Schiff Base Formation)

The primary amine of this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.netnih.gov The formation of Schiff bases is often reversible and can be influenced by pH. nih.gov

The kinetics of Schiff base formation can be affected by the electronic nature of substituents on the benzylamine. Studies on the oxidation of substituted benzylamines have shown that the reaction rates are influenced by the electronic properties of the substituents on the aromatic ring. ias.ac.in While this is an oxidation reaction, it highlights the sensitivity of the benzylic position to electronic effects, which would also be relevant in condensation reactions. The formation of Schiff bases from benzylamines and various aldehydes is a well-established synthetic transformation. nih.govyoutube.commdpi.com

The table below shows examples of Schiff bases formed from the reaction of benzylamines with aldehydes.

| Benzylamine Derivative | Aldehyde | Product Type | Reference |

| Benzylamine | 3-Formylacetylacetone | Enamine | nih.gov |

| n-Butylamine | Benzaldehyde | N-Butyl-1-phenylmethanimine | mdpi.com |

| Aniline (B41778) | Benzaldehyde | Benzylideneaniline | youtube.com |

Alkylation and Acylation Reactions of the Amine

The nitrogen atom of the primary benzylamine in this compound possesses a lone pair of electrons, making it a good nucleophile for alkylation and acylation reactions.

Alkylation: N-alkylation of benzylamines can be achieved using various alkylating agents, such as alkyl halides or alcohols under catalytic conditions. nih.govacs.orgacs.orgrsc.org The reaction with alkyl halides typically proceeds via an SN2 mechanism. Over-alkylation to form secondary and tertiary amines can be a competing process. nih.govacs.orgacs.org Catalytic methods, such as the use of nickel catalysts for the N-alkylation of benzyl alcohols with ammonia sources, provide an efficient route to primary benzylamines, highlighting the reversibility and potential for controlled alkylation. nih.govacs.orgacs.org Chelation-assisted alkylation of benzylamine derivatives with alkenes has also been reported using ruthenium catalysts. rsc.org

Acylation: The primary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. tandfonline.comhud.ac.ukyoutube.comchemguide.co.uk The reaction with acyl chlorides is typically rapid and often exothermic. chemguide.co.uk It proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl generated during the reaction. youtube.com Even in aqueous media, acylation of amines can be efficient, as demonstrated by the Schotten-Baumann reaction. youtube.com

The following table presents data on the N-acylation of benzylamine with various acyl chlorides in the bio-based solvent Cyrene™.

| Acyl Chloride | Amine | Product Yield | Reference |

| 4-Fluorobenzoyl chloride | Benzylamine | Good | hud.ac.uk |

| 2-Fluorobenzoyl chloride | Benzylamine | >70% | hud.ac.uk |

| 3,5-Dimethoxybenzoyl chloride | Benzylamine | High | hud.ac.uk |

Role in Cyclization and Annulation Pathways

The benzylamine moiety can be a key component in the synthesis of various heterocyclic compounds through cyclization and annulation reactions. The nitrogen atom can act as an intramolecular nucleophile, or the entire benzylamine unit can participate in metal-catalyzed C-H activation/annulation processes.

For example, N-(arylsulfonyl)benzylamines can be oxidized to the corresponding N-arylsulfonylimines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles through tandem reactions with ortho-substituted anilines. nih.gov Furthermore, cobalt-catalyzed enantioselective C-H/N-H annulation of benzylamine derivatives (as picolinamides) with alkynes has been developed for the synthesis of chiral 1,2-dihydroisoquinolines, which are precursors to bioactive tetrahydroisoquinoline alkaloids. acs.org Phosphine-catalyzed [3 + 2] annulation reactions of allenoates with N-substituted succinimides provide access to spirocyclic compounds, demonstrating a type of annulation where an amine derivative is part of one of the reacting partners. rsc.org Intramolecular cyclization can also be initiated at the sulfoxide group, as seen in the thermal cyclization of acylpyrrole sulfoxides, where the sulfoxide acts as a sulfenylating agent. mtu.edu

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic and steric influences of its two substituents: the methanesulfinyl group (-S(O)CH₃) and the aminomethyl group (-CH₂NH₂). These groups are positioned para to each other, meaning their effects on electrophilic attack or metal-catalyzed functionalization will be directed towards the same set of ortho positions (C2, C3, C5, C6).

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. numberanalytics.com

Individual Substituent Effects:

Aminomethyl Group (-CH₂NH₂): This group's influence is highly dependent on the pH of the reaction medium.

Under neutral or basic conditions, the aminomethyl group acts as a weak activating group and an ortho, para-director. The activation arises from the electron-donating inductive effect and hyperconjugation of the alkyl portion.

Under acidic conditions, which are common for many EAS reactions like nitration and sulfonation, the basic nitrogen atom is protonated to form an aminomethylium group (-CH₂NH₃⁺). masterorganicchemistry.com This protonated group is strongly electron-withdrawing via induction, making it a powerful deactivating group and a meta-director.

Combined Influence and Regioselectivity:

In this compound, the two groups are para to each other. The directing effects are therefore aimed at the four available carbons on the ring.

The ortho, para-directing methanesulfinyl group at C4 directs incoming electrophiles to the C2 and C6 positions (its ortho positions).

The directing effect of the aminomethyl group at C1 depends on the conditions.

In a neutral medium, as an ortho, para-director, it also directs to C2 and C6 (its ortho positions). In this scenario, the effects of both groups reinforce each other, strongly favoring substitution at the C2 and C6 positions .

In a strongly acidic medium, the protonated -CH₂NH₃⁺ group becomes a meta-director, guiding electrophiles to the C3 and C5 positions.

Table 1: Predicted Directing Effects in Electrophilic Aromatic Substitution of this compound

| Functional Group | Position | Directing Effect | Activating/Deactivating | Target Positions |

| Under Neutral/Basic Conditions (pH > 7) | ||||

| -CH₂NH₂ | C1 | ortho, para | Weakly Activating | C2, C6 |

| -S(O)CH₃ | C4 | ortho, para | Deactivating | C2, C6 |

| Combined Effect | - | ortho to both | Net Deactivating | C2, C6 (Reinforced) |

| Under Acidic Conditions (pH < 2) | ||||

| -CH₂NH₃⁺ | C1 | meta | Strongly Deactivating | C3, C5 |

| -S(O)CH₃ | C4 | ortho, para | Deactivating | C2, C6 |

| Combined Effect | - | Competing | Strongly Deactivating | C3, C5 (directed by -CH₂NH₃⁺) or C2, C6 (directed by -S(O)CH₃). Outcome depends on the specific electrophile and conditions, but the overall rate will be very slow. |

Transition metal-catalyzed C-H activation has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering high atom economy and novel pathways for molecular functionalization. mdpi.commdpi.com A key element of this strategy is the use of directing groups, which coordinate to the metal center and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. researchgate.netyoutube.com

Both functional groups in this compound can serve as effective directing groups for C-H activation.

Amine as a Directing Group: The primary amine of the benzylamine moiety is a well-established and powerful directing group in C-H functionalization. rsc.org It can coordinate to various transition metals, including palladium, rhodium, and copper, to selectively activate the ortho C-H bonds of the aromatic ring (C2 and C6). nih.govresearchgate.net This has been successfully applied to achieve a range of transformations. nih.gov

Sulfoxide as a Directing Group: The sulfoxide functionality is also a competent directing group. researchgate.net The oxygen atom can coordinate to a metal catalyst, bringing it close to the ortho C-H bonds (C3 and C5) for subsequent functionalization. Rhodium(III) catalysis, for instance, has been shown to be effective in directing C-H activation via sulfonyl and sulfinyl groups. researchgate.net

Given the presence of two potential directing groups, the site of functionalization will depend on the choice of metal catalyst, ligands, and reaction conditions, which determine the preferential coordination site. The benzylamine moiety often forms a stable five-membered metallacycle intermediate, a highly favorable arrangement in C-H activation catalysis. This suggests that the amine group may be the dominant directing group in many catalytic systems.

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions Based on Known Benzylamine and Phenyl Sulfoxide Reactivity

| Directing Group | Catalyst System (Example) | Transformation | Target Position | Reference |

| Benzylamine (-CH₂NH₂) | Pd(II) / 2-pyridone ligand | Arylation, Amination, Chlorination | C2, C6 | nih.gov |

| Benzylamine (-CH₂NH₂) | Rh(I) or Rh(II) / Picolinamide DG | Alkylation with alkenes | C2, C6 | researchgate.net |

| Benzylamine (-CH₂NH₂) | Cu / Aldehyde (TDG) | Sulfonylation | C2, C6 | acs.org |

| Phenyl Sulfoxide | Cationic Rh(III) | Alkenylation with alkynes | C3, C5 | researchgate.net |

Note: DG = Directing Group; TDG = Transient Directing Group. The target positions are relative to the parent molecule this compound.

Synergistic and Antagonistic Effects of the Sulfinyl and Amine Functionalities on Reactivity

The interplay between the aminomethyl and methanesulfinyl groups can lead to either conflicting (antagonistic) or mutually reinforcing (synergistic) effects on the reactivity of the aromatic ring.

Antagonistic Effects:

In Metal-Catalyzed C-H Activation: The presence of two distinct directing groups can be antagonistic if they compete for coordination to the metal catalyst. If a catalyst system does not have a strong preference for one group over the other, a mixture of products functionalized at C2/C6 (via amine direction) and C3/C5 (via sulfoxide direction) could result, lowering the synthetic utility of the reaction.

Synergistic Effects:

In Electrophilic Aromatic Substitution: Under neutral or basic conditions, both the aminomethyl and methanesulfinyl groups direct incoming electrophiles to the C2 and C6 positions. This reinforcement of directing vectors can lead to high regioselectivity for substitution at these sites, which is a synergistic outcome.

In Metal-Catalyzed C-H Activation: A significant synergistic effect could be realized if a catalyst system is designed to coordinate to both the amine nitrogen and the sulfoxide oxygen simultaneously. This would form a large chelating ring that would rigidly position the metal catalyst, potentially leading to exceptional reactivity and selectivity at a single C-H bond (e.g., C2). Such bidentate chelation-assisted C-H activation is a powerful strategy in modern synthetic chemistry.

In Sequential Transformations: The two groups can be used synergistically in a multi-step synthesis. For example, the amine could first be used as a directing group for a C-H activation reaction at the C2 position. Subsequently, the electronic nature of the sulfoxide could be altered (e.g., oxidation to a sulfone or reduction to a sulfide) to tune the ring's reactivity for a second, different transformation. This allows one group to facilitate the functionalization of the ring and the other to be a point of chemical diversity.

Table 3: Summary of Potential Interactions Between Functional Groups

| Reaction Type | Interaction | Outcome |

| EAS (Acidic) | Antagonistic | Competing directing effects (-CH₂NH₃⁺ is meta, -S(O)CH₃ is ortho). Strong deactivation of the ring. |

| EAS (Neutral) | Synergistic | Both groups direct to the same ortho positions (C2, C6), reinforcing regioselectivity. |

| C-H Activation | Antagonistic | Competition between amine and sulfoxide for metal coordination, potentially leading to product mixtures. |

| C-H Activation | Synergistic | Potential for bidentate chelation (N, O-coordination) to achieve high selectivity and reactivity at a single site. |

| Multi-step Synthesis | Synergistic | Use of one group to direct a reaction, followed by chemical modification of the second group to enable further transformations. |

Applications in Advanced Organic Synthesis Research

As a Chiral Building Block for Complex Molecules

The primary application of chiral molecules like (4-Methanesulfinylphenyl)methanamine is as a foundational element for constructing larger, stereochemically defined molecules. Once resolved into its individual enantiomers, it serves as a chiral auxiliary or a direct precursor to other valuable chiral compounds. nih.gov

The defining feature of this compound is its sulfinyl group, where the sulfur atom is a stereogenic center. acs.org The synthesis of enantiopure sulfoxides is a well-established field, often achieved through the asymmetric oxidation of a prochiral sulfide (B99878) or by resolution of a racemic mixture. nih.govresearchgate.net This stereogenic sulfinyl center is not merely a point of chirality; it actively directs the stereochemical outcome of nearby reactions. The sulfinyl group's lone pair of electrons and the oxygen atom create a sterically and electronically biased environment, influencing how reagents approach the molecule. This principle is fundamental to its role as a chiral auxiliary, where it can be temporarily incorporated to guide a stereoselective reaction before being cleaved. nih.gov

The primary amine functionality of this compound is a key handle for synthetic elaboration. Chiral sulfinamides, a closely related class of compounds, are extensively used in the asymmetric synthesis of amines. yale.edu The most famous example is Ellman's auxiliary, tert-butanesulfinamide, which condenses with aldehydes and ketones to form N-sulfinylimines. yale.edumdpi.com These intermediates can then undergo diastereoselective addition of nucleophiles. Subsequent removal of the sulfinyl group under mild acidic conditions yields highly enantioenriched primary amines. yale.edursc.org

By analogy, the (4-methanesulfinylphenyl)methyl moiety can function as a chiral auxiliary. The amine can be converted into an imine, which then directs the stereoselective addition of organometallic reagents or other nucleophiles to the C=N bond. Hydrolysis of the resulting sulfinamide would yield a new chiral amine, with the stereochemistry dictated by the configuration of the original sulfoxide (B87167). The resulting chiral amines are, in turn, crucial building blocks for pharmaceuticals and natural products, and can be used to construct complex nitrogen-containing heterocycles. rsc.org

In Asymmetric Catalysis as a Ligand Scaffold

The dual functionality of this compound makes it an ideal candidate for a bidentate ligand in asymmetric transition-metal catalysis. The nitrogen of the amine and the oxygen of the sulfoxide can coordinate to a metal center, forming a stable chelate ring whose geometry is rigidly defined by the chiral sulfoxide. nih.govnih.gov

The development of chiral sulfoxide-based ligands has become a significant area of research. nih.govresearchgate.net The combination of a soft sulfur donor (via the sulfoxide oxygen) and a hard nitrogen donor in this compound creates a "hemilabile" ligand. This property can be advantageous in catalysis, where one donor might dissociate to open a coordination site for the substrate, while the other remains bound to stabilize the metal center. By modifying the amine (e.g., through N-alkylation or N-arylation) or the groups attached to the sulfur, a library of related ligands can be synthesized to fine-tune the steric and electronic properties of the resulting metal complex for optimal reactivity and enantioselectivity. acs.org

Sulfoxide-containing ligands have been successfully employed in a variety of enantioselective transformations. For instance, chiral sulfoxide ligands are used in palladium-catalyzed asymmetric allylic alkylations and rhodium-catalyzed conjugate additions. nih.govresearchgate.net Chiral sulfoxides themselves can also act as Lewis base catalysts for reactions such as the allylation of aldehydes. rsc.org A ligand derived from this compound would be expected to perform well in similar reactions. The chiral pocket created around the metal center by the ligand forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The table below shows representative results for enantioselective reactions using chiral sulfoxide-based ligands, illustrating the potential efficacy of systems derived from this compound.

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product Yield | Enantiomeric Excess (ee) |

| Allylic Amination | Pd(OAc)₂ | Schiff base-Cu(II)/sulfoxide | Terminal Alkenes | High | up to 91:9 er |

| 1,4-Conjugate Addition | [Rh(coe)₂Cl]₂ | Chiral Sulfoxide | Cyclic Enone | 46% | 81% ee |

| C-H Functionalization | Ru(II) | Chiral Carboxylic Acid / Sulfoximine | Diaryl Sulfoximine | up to 99% | up to 99% ee |

| Allylation | Allyltrichlorosilane | Chiral Sulfoxide (as catalyst) | Aldehydes | Good | Moderate to High |

This table presents data from analogous systems to illustrate potential applications. Data sourced from references researchgate.netacs.orgrsc.orgacs.org.

Precursor to Chemically Diverse Sulfoxide and Amine Derivatives

Beyond its direct use, this compound is a starting point for creating a wide array of more complex molecules. The reactivity of its two functional groups allows for selective modifications to build a library of derivatives. acs.org

The primary amine can be readily derivatized through standard reactions such as N-acylation, N-alkylation, reductive amination, or condensation with carbonyls to form imines or enamines. rsc.org These reactions allow for the attachment of other functional groups or molecular scaffolds.

The sulfoxide group can also be transformed. It can be oxidized to the corresponding sulfone, which has different electronic and coordinating properties. Alternatively, it can be a substrate for reactions that form sulfoximines or related S(VI) species, which are increasingly important in medicinal chemistry. nih.govnih.gov The development of methods for the derivatization of sulfinamides and sulfoximines is an active area of research, providing numerous pathways to novel chemical entities starting from a simple precursor like this compound. nih.govnih.gov

Synthesis of Sulfonamides and Sulfones from Sulfoxides

The sulfur atom in this compound exists in a moderate oxidation state as a sulfoxide, making it a key precursor for accessing higher oxidation state sulfur compounds like sulfones and sulfonamides. nih.govnottingham.ac.uk These functional groups are prevalent in a vast number of FDA-approved drugs. nih.gov

Conversion to Sulfones: The oxidation of the sulfoxide group to a sulfone is a common and high-yielding transformation. nih.govorganic-chemistry.org This can be achieved using various oxidizing agents. A widely used and environmentally benign method involves hydrogen peroxide (H₂O₂), often in the presence of a catalyst or as a concentrated aqueous solution. organic-chemistry.orgrsc.org Other effective reagents include meta-chloroperoxybenzoic acid (mCPBA), which is known for its reliability in oxidizing sulfides and sulfoxides. nih.gov The resulting compound, (4-methanesulfonylphenyl)methanamine, is a sulfone derivative where the sulfur atom is in its highest oxidation state (VI).

Conversion to Sulfonamides: The synthesis of sulfonamides from the sulfoxide moiety is a more complex, multi-step process. A standard synthetic route involves the initial oxidation of the sulfoxide to a sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to form the desired sulfonamide. organic-chemistry.orgorganic-chemistry.org The direct oxidative coupling of thiols and amines has emerged as a streamlined, single-step alternative for synthesizing sulfonamides, avoiding the need for pre-functionalization. semanticscholar.org Another innovative approach involves the Sandmeyer-type reaction of anilines with a sulfur dioxide surrogate, which can then be directly converted to a sulfonamide by adding an amine. organic-chemistry.org While not directly starting from a sulfoxide, these methods highlight the ongoing development of novel sulfonamide syntheses that could potentially be adapted.

Table 1: Synthesis of Sulfone and Sulfonamide Derivatives

| Starting Material | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Oxidation | H₂O₂, mCPBA nih.govorganic-chemistry.org | (4-Methanesulfonylphenyl)methanamine |

Derivatization to Secondary and Tertiary Amines

The primary amine group of this compound serves as a versatile handle for introducing a wide range of substituents, leading to the formation of secondary and tertiary amines. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

N-Alkylation: Direct N-alkylation with alkyl halides is a fundamental method for synthesizing secondary and tertiary amines. libretexts.org The reaction involves the nucleophilic attack of the primary amine on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), which can proceed sequentially to yield secondary and then tertiary amines. Catalytic N-alkylation of amines using alcohols as green alkylating agents represents a more sustainable alternative. nih.govgoogle.com

Reductive Amination: A highly effective and widely used method for preparing substituted amines is reductive amination. nih.govyoutube.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine from a secondary amine), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgmdma.ch Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.orgredalyc.org This method is particularly powerful as it allows for the introduction of a diverse array of alkyl groups depending on the chosen carbonyl compound. A variety of catalysts, including those based on cobalt and iridium, have been developed to facilitate these reactions. nih.govnih.gov

Table 2: Derivatization of the Amine Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-X) libretexts.org | Secondary/Tertiary Amine |

| Catalytic N-Alkylation | Alcohols (R-OH), Catalyst nih.gov | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₄) youtube.comredalyc.org | Secondary/Tertiary Amine |

Application in Method Development for New Chemical Transformations

Molecules like this compound, which possess multiple distinct functional groups, are excellent substrates for the development and validation of new synthetic methodologies. The presence of both a nucleophilic amine and an oxidizable sulfur center allows chemists to test the selectivity and efficiency of novel reactions.

For instance, the development of new catalytic systems for C-N bond formation often utilizes benzylamine (B48309) derivatives as benchmark substrates. researchgate.net A novel photosensitized nickel-catalyzed method for coupling sulfonamides with aryl halides has been reported, expanding the toolkit for creating complex sulfonamide structures. princeton.edu The compound could serve as an ideal test case for such a reaction, either by first converting the amine to a sulfonamide and then performing a coupling, or by using the amine itself in a related transformation.

Furthermore, the sulfur moiety makes it a relevant substrate for developing new reactions involving sulfur-based functional groups. Recent advances include the development of novel reagents for accessing methyl sulfones and the use of sulfinylamines in asymmetric cycloadditions to create functionalized heterocycles. nih.govnih.gov The development of palladium-catalyzed methods for synthesizing aryl sulfoxides from β-sulfinyl esters and iodobenzenes is another area where a molecule like this compound could be used to probe reaction scope and limitations. mdpi.com Its structure is also suitable for exploring multicomponent reactions, where its amine and an activated form of its sulfoxide group could react in concert with other reagents to rapidly build molecular complexity.

Computational and Theoretical Investigations of 4 Methanesulfinylphenyl Methanamine

Quantum Chemical Studies (DFT, Ab Initio Methods)

Quantum chemical studies, which are fundamental to understanding a molecule's behavior at the electronic level, have not been specifically reported for (4-Methanesulfinylphenyl)methanamine. Such studies would typically involve Density Functional Theory (DFT) and ab initio methods to provide a foundational understanding of the molecule.

A detailed analysis of the electronic structure and bonding of this compound is not currently available. Such a study would typically investigate the molecular orbital distributions, charge distribution, and the nature of the chemical bonds within the molecule, particularly focusing on the influence of the methanesulfinyl group on the phenylmethanamine moiety.

There are no published studies on the conformational landscape and energetics of this compound. A computational analysis would identify the stable conformers of the molecule, the rotational barriers around its flexible bonds (such as the C-S and C-N bonds), and the relative energies of these different spatial arrangements.

Computational predictions of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) for this compound have not been reported. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. However, no such studies have been published for reactions specifically involving this compound.

There is no available research on the transition state analysis of key chemical transformations involving this compound. This type of analysis is crucial for understanding the kinetics and feasibility of a chemical reaction.

Detailed energy profiles for reaction mechanisms in which this compound participates as a reactant, intermediate, or product are not documented in the scientific literature. Such calculations would provide a comprehensive understanding of the thermodynamics and kinetics of its chemical reactions.

Intermolecular Interactions and Aggregation Studies (e.g., Hydrogen Bonding Networks)